

L-Serine- $^{13}\text{C}_3$, ^{15}N , d_3 : A Technical Guide for Researchers

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Compound of Interest

Compound Name: L-Serine- $^{13}\text{C}_3$, ^{15}N , d_3

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An In-depth Examination of the Chemical Properties, Experimental Applications, and Metabolic Significance of Isotopically Labeled L-Serine

This technical guide provides a comprehensive overview of the chemical and physical properties of L-Serine- $^{13}\text{C}_3$, ^{15}N , d_3 , a stable isotope-labeled amino acid crucial for metabolic research. This document is intended for researchers, scientists, and drug development professionals who utilize isotopic tracers to investigate cellular metabolism, particularly in the context of cancer research, neuroscience, and drug discovery.

Core Chemical Properties

L-Serine- $^{13}\text{C}_3$, ^{15}N , d_3 is a non-radioactive, stable isotopologue of the non-essential amino acid L-serine. The incorporation of three carbon-13 (^{13}C) atoms, one nitrogen-15 (^{15}N) atom, and three deuterium (^2H or d) atoms results in a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis. The most common commercially available form is L-Serine- $^{13}\text{C}_3$, ^{15}N , 2,3,3- d_3 , where the deuterium atoms are specifically located at the C2 and C3 positions.

Physicochemical Data

The following table summarizes the key physicochemical properties of L-Serine- $^{13}\text{C}_3$, ^{15}N , 2,3,3- d_3 .

Property	Value	Citations
Synonyms	(S)-2-Amino-3-hydroxypropionic acid- ¹³ C ₃ , ¹⁵ N,2,3,3-d ₃	[1][2]
Molecular Formula	HO ¹³ CD ₂ ¹³ CD(¹⁵ NH ₂) ¹³ COOH	[1][2]
Molecular Weight	112.08 g/mol	[1][2]
Mass Shift (M+)	+7	[1][2]
CAS Number	Not available for this specific multi-isotope labeled variant.	
Appearance	Solid	[1][2]
Melting Point	222 °C (decomposes)	[1][2]
Solubility	Slightly soluble in water.	[3]
Storage	Store at -20°C for long-term stability. Can be shipped at room temperature.	[3]
Stability	≥ 4 years when stored properly.	[3]

Isotopic Purity

The isotopic enrichment of L-Serine-¹³C₃,¹⁵N,2,3,3-d₃ is a critical parameter for its use in quantitative and tracer studies. High isotopic purity minimizes interference from naturally abundant isotopes and ensures accurate measurements.

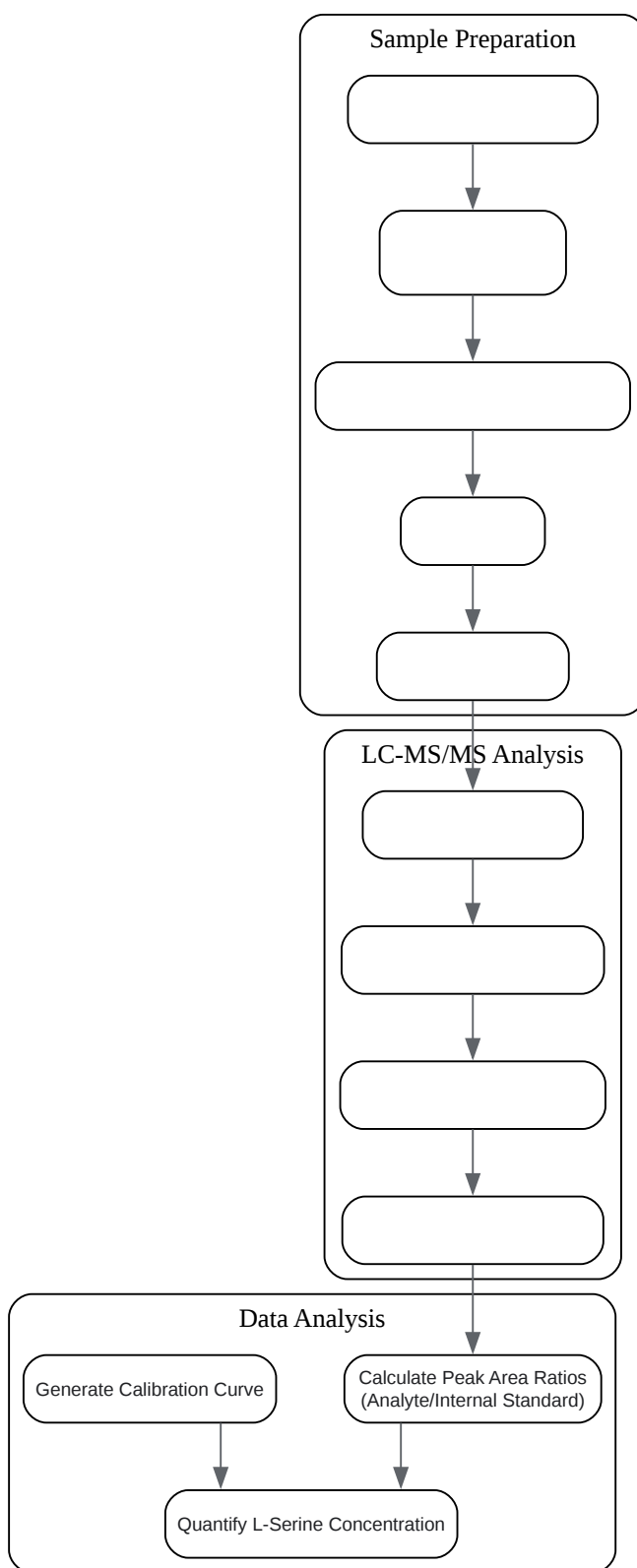
Isotope	Atom % Enrichment	Citations
¹³ C	99%	[1][2]
¹⁵ N	98%	[1][2]
D (² H)	98%	[1][2]
Chemical Purity (CP)	≥95%	[1][2]

Experimental Protocols and Applications

L-Serine- $^{13}\text{C}_3,^{15}\text{N},\text{d}_3$ is a versatile tool in metabolic research. Its primary applications include its use as an internal standard for the accurate quantification of unlabeled L-serine and as a tracer to elucidate the dynamics of serine metabolism.

Quantification of L-Serine using LC-MS/MS

A common application of L-Serine- $^{13}\text{C}_3,^{15}\text{N},\text{d}_3$ is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify L-serine concentrations in biological samples such as plasma, cell lysates, and tissue extracts. The following provides a generalized workflow.



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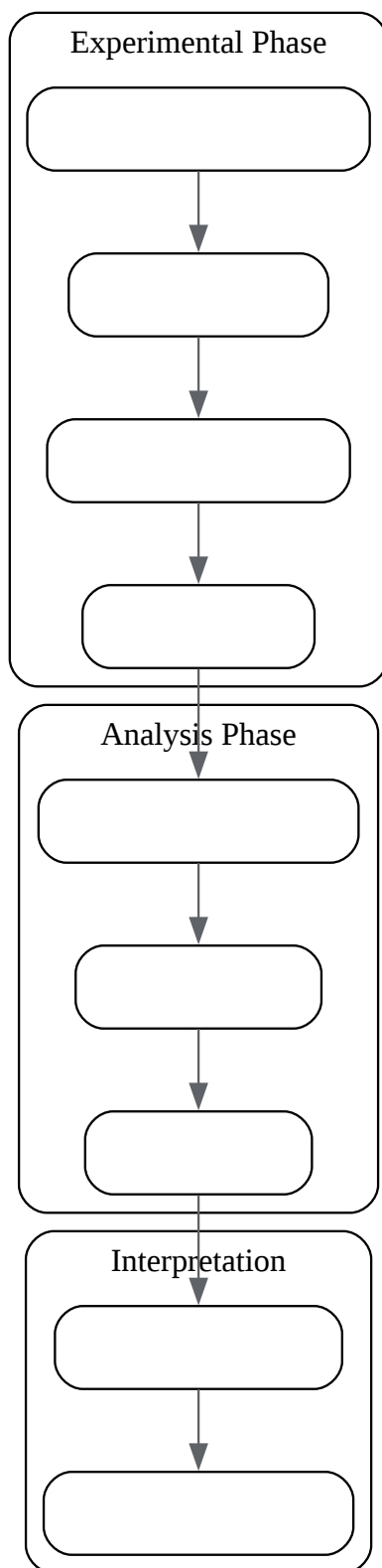
Caption: General workflow for L-serine quantification using LC-MS/MS.

Methodology:

- **Sample Preparation:** A known amount of L-Serine- $^{13}\text{C}_3$, ^{15}N , d_3 is spiked into the biological sample as an internal standard. Proteins are then precipitated using a cold solvent like methanol or acetonitrile. After centrifugation, the clear supernatant containing the amino acids is collected.[\[4\]](#)
- **LC-MS/MS Analysis:** The supernatant is injected into an LC system for chromatographic separation of L-serine from other metabolites. The eluent is then introduced into a mass spectrometer, typically using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the transitions for both unlabeled L-serine and the labeled internal standard.[\[5\]](#)
- **Data Analysis:** A calibration curve is generated using known concentrations of unlabeled L-serine. The concentration of L-serine in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[\[6\]](#)

Metabolic Flux Analysis

By introducing L-Serine- $^{13}\text{C}_3$, ^{15}N , d_3 into a biological system (e.g., cell culture medium), researchers can trace the metabolic fate of the labeled atoms as they are incorporated into downstream metabolites. This allows for the investigation of the activity of metabolic pathways originating from serine.



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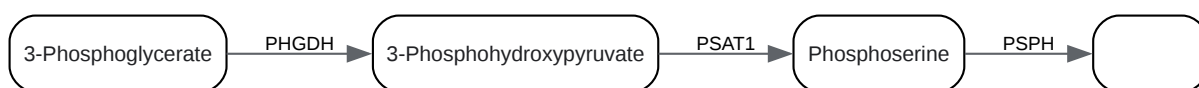
Caption: Workflow for metabolic flux analysis using labeled L-serine.

L-Serine in Core Metabolic Pathways

L-serine is a central node in cellular metabolism, connecting glycolysis to various biosynthetic pathways, including the synthesis of other amino acids, nucleotides, and lipids.[7]

Serine Biosynthesis Pathway

L-serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway.[8]

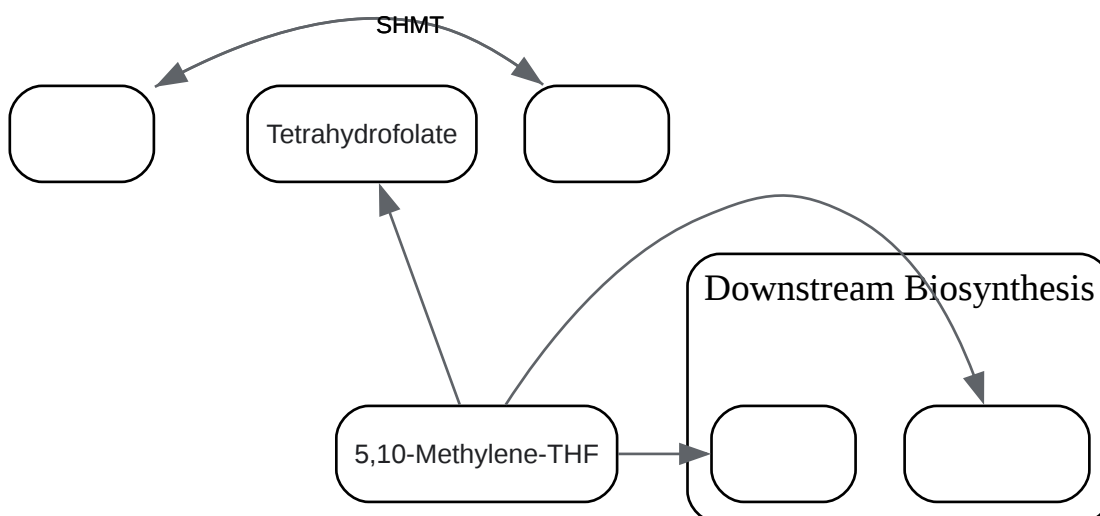


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Caption: The de novo serine biosynthesis pathway.

Serine Catabolism and One-Carbon Metabolism

L-serine is a major source of one-carbon units for the folate cycle, which is essential for the synthesis of purines and thymidylate, as well as for methylation reactions.[9][10] The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key entry point into one-carbon metabolism.[8]



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